molecular formula C11H17ClO B15212957 2-(1-Chlorobutyl)-5-propylfuran CAS No. 96212-20-3

2-(1-Chlorobutyl)-5-propylfuran

Cat. No.: B15212957
CAS No.: 96212-20-3
M. Wt: 200.70 g/mol
InChI Key: HVQLVRGVJDLHFY-UHFFFAOYSA-N
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Description

2-(1-Chlorobutyl)-5-propylfuran is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a 1-chlorobutyl group at the second position and a propyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chlorobutyl)-5-propylfuran can be achieved through several methods. One common approach involves the chlorination of 1-chlorobutane, followed by a reaction with a furan derivative. The chlorination process typically involves the use of chlorine gas or sulfuryl chloride as the chlorinating agent under controlled conditions . The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the formation of the chlorinated intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactors where 1-chlorobutane is continuously fed and reacted with chlorine gas. The resulting chlorinated product is then purified and reacted with a furan derivative under optimized conditions to yield the final compound. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chlorobutyl)-5-propylfuran undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 1-chlorobutyl group can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

    Oxidation Reactions: The furan ring can undergo oxidation reactions, resulting in the formation of furan-2,5-dione derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as ethanol or water at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Various substituted derivatives, depending on the nucleophile used.

    Oxidation Reactions: Furan-2,5-dione derivatives.

    Reduction Reactions: Corresponding alcohols.

Scientific Research Applications

2-(1-Chlorobutyl)-5-propylfuran has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-(1-Chlorobutyl)-5-propylfuran involves its interaction with specific molecular targets. The chlorine atom in the 1-chlorobutyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. The furan ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Chlorobutane: A simple alkyl halide used in various organic synthesis reactions.

    5-Propylfuran: A furan derivative with a propyl group at the fifth position, used as a precursor in the synthesis of more complex molecules.

    2-Chlorobutylbenzene: A compound with a similar chlorobutyl group but attached to a benzene ring instead of a furan ring.

Uniqueness

2-(1-Chlorobutyl)-5-propylfuran is unique due to the presence of both a furan ring and a chlorobutyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

96212-20-3

Molecular Formula

C11H17ClO

Molecular Weight

200.70 g/mol

IUPAC Name

2-(1-chlorobutyl)-5-propylfuran

InChI

InChI=1S/C11H17ClO/c1-3-5-9-7-8-11(13-9)10(12)6-4-2/h7-8,10H,3-6H2,1-2H3

InChI Key

HVQLVRGVJDLHFY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(O1)C(CCC)Cl

Origin of Product

United States

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